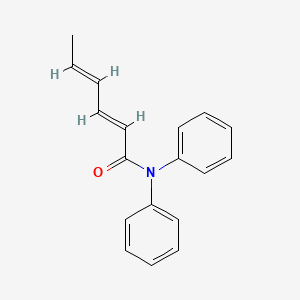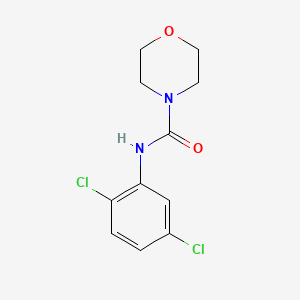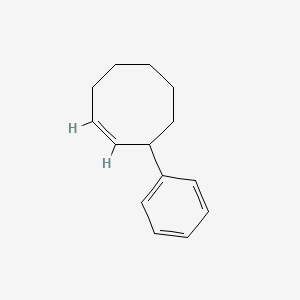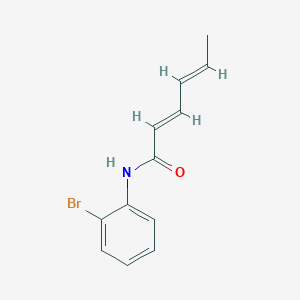
N,N-Diphenylsorbamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diphenylsorbamide is an organic compound with the molecular formula C18H17NO It is known for its unique chemical structure, which includes two phenyl groups attached to a sorbamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenylsorbamide typically involves the reaction of sorbic acid with aniline derivatives under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N,N-Diphenylsorbamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
科学的研究の応用
N,N-Diphenylsorbamide has found applications in several scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a ligand for binding to specific proteins or enzymes.
Medicine: Preliminary studies suggest that this compound may have pharmacological properties, making it a candidate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N,N-Diphenylsorbamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups and the amide moiety play crucial roles in binding to these targets, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and cellular responses.
類似化合物との比較
Similar Compounds
- N,N-Diphenylformamide
- N,N-Dimethylbenzamide
- N,N-Diisopropylformamide
Uniqueness
N,N-Diphenylsorbamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and potential applications. Its dual phenyl groups and sorbamide structure make it particularly interesting for research and industrial applications.
特性
CAS番号 |
61859-44-7 |
|---|---|
分子式 |
C18H17NO |
分子量 |
263.3 g/mol |
IUPAC名 |
(2E,4E)-N,N-diphenylhexa-2,4-dienamide |
InChI |
InChI=1S/C18H17NO/c1-2-3-6-15-18(20)19(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h2-15H,1H3/b3-2+,15-6+ |
InChIキー |
FJSZBQUNJYVMQX-ZGQXEMDOSA-N |
異性体SMILES |
C/C=C/C=C/C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CC=CC=CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)









![2-[(2-Benzoylanilino)methylene]malononitrile](/img/structure/B11954435.png)
![1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954467.png)


